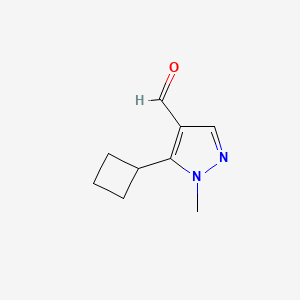
5-Cyclobutyl-1-methylpyrazol-4-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H12N2O It is a pyrazole derivative characterized by a cyclobutyl group attached to the pyrazole ring, a methyl group at the 1-position, and an aldehyde group at the 4-position
Wissenschaftliche Forschungsanwendungen
5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, cyclobutanone can be reacted with hydrazine hydrate to form the cyclobutyl-substituted pyrazole.
Methylation: The pyrazole ring is then methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formylation: Finally, the aldehyde group is introduced at the 4-position through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of 5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-Cyclobutyl-1-methylpyrazole-4-carboxylic acid.
Reduction: 5-Cyclobutyl-1-methylpyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of 5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The cyclobutyl and pyrazole moieties can interact with the active site of enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclobutyl-1-methylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Cyclobutyl-1-methylpyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-Cyclobutyl-1-methylpyrazole-4-nitro: Similar structure but with a nitro group instead of an aldehyde.
Uniqueness
5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific reactions that are not possible with the carboxylic acid or alcohol derivatives. This makes it a valuable intermediate in organic synthesis and a useful tool in biological research.
Eigenschaften
IUPAC Name |
5-cyclobutyl-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(7-3-2-4-7)8(6-12)5-10-11/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBHSQUCUDEYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
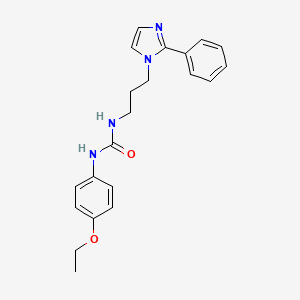
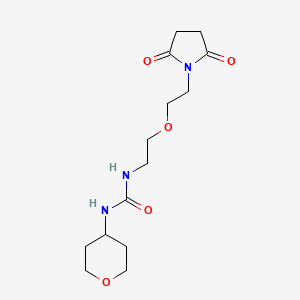
![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)
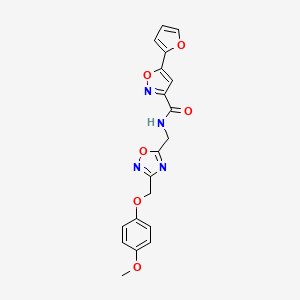
![N4-(4-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372505.png)
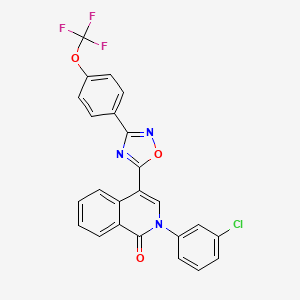
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
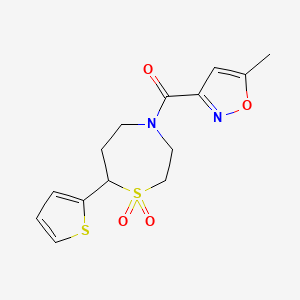
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2372513.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)
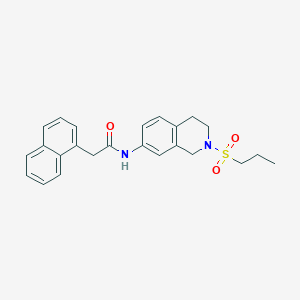
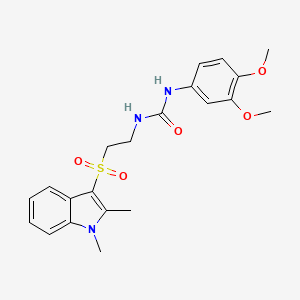
![N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372517.png)
![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)
